molecular formula C10H6FNO2 B13345044 4-Cyano-2-fluorocinnamic acid

4-Cyano-2-fluorocinnamic acid

Katalognummer: B13345044
Molekulargewicht: 191.16 g/mol
InChI-Schlüssel: PYJVILQZMIIUKW-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyano-2-fluorocinnamic acid is an organic compound with the molecular formula C10H6FNO2. It is a derivative of cinnamic acid, characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) on the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Cyano-2-fluorocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 4-cyano-2-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale Knoevenagel condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-2-fluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Cyano-2-fluorocinnamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of advanced materials, such as polymers and liquid crystals

Wirkmechanismus

The mechanism of action of 4-Cyano-2-fluorocinnamic acid involves its interaction with specific molecular targets. The cyano and fluorine groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, the compound can inhibit the activity of enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluorocinnamic acid: Similar structure but lacks the cyano group.

    4-Cyano-2-fluorobenzoic acid: Similar functional groups but different core structure.

    4-Chloro-2-fluorocinnamic acid: Chlorine atom instead of a cyano group

Uniqueness

4-Cyano-2-fluorocinnamic acid is unique due to the presence of both cyano and fluorine groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .

Eigenschaften

Molekularformel

C10H6FNO2

Molekulargewicht

191.16 g/mol

IUPAC-Name

(E)-3-(4-cyano-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H6FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-5H,(H,13,14)/b4-3+

InChI-Schlüssel

PYJVILQZMIIUKW-ONEGZZNKSA-N

Isomerische SMILES

C1=CC(=C(C=C1C#N)F)/C=C/C(=O)O

Kanonische SMILES

C1=CC(=C(C=C1C#N)F)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.